Home > Products > Screening Compounds P37101 > (-)-Apomorphine (hydrochloride hydrate)
(-)-Apomorphine (hydrochloride hydrate) -

(-)-Apomorphine (hydrochloride hydrate)

Catalog Number: EVT-8155031
CAS Number:
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apomorphine Hydrochloride is the hydrochloride salt form of apomorphine, a derivative of morphine and non-ergoline dopamine agonist with high selectivity for dopamine D2, D3, D4 and D5 receptors. Apomorphine hydrochloride acts by stimulating dopamine receptors in the nigrostriatal system, hypothalamus, limbic system, pituitary gland, and blood vessels. This enhances motor function, suppresses prolactin release, and causes vasodilation and behavioral effects. Apomorphine hydrochloride is used in the treatment of Parkinson's disease and erectile dysfunction. In addition, apomorphine hydrochloride acts on the chemoreceptor trigger zone and is used as a central emetic in the treatment of drug overdose.
A derivative of morphine that is a dopamine D2 agonist. It is a powerful emetic and has been used for that effect in acute poisoning. It has also been used in the diagnosis and treatment of parkinsonism, but its adverse effects limit its use.
Synthesis Analysis

Methods of Synthesis
The synthesis of (-)-apomorphine typically involves several key steps:

  1. Starting Materials: The synthesis begins with the precursor compound, 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
  2. Oxidation: The precursor undergoes oxidation to form the aporphine structure. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide.
  3. Hydrochloride Formation: The resulting apomorphine base is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability.

Recent advancements have introduced methods utilizing different solvents and crystallization techniques to improve yield and purity. For instance, aqueous-based and non-aqueous methods have been compared for their efficiency in producing crystalline forms of apomorphine .

Molecular Structure Analysis

Molecular Structure
The molecular structure of (-)-apomorphine features a complex tetracyclic framework that includes multiple stereocenters. Key characteristics include:

  • Chiral Centers: The compound possesses two chiral centers, contributing to its pharmacological activity.
  • Functional Groups: Hydroxyl groups at positions 3 and 4 on the aromatic rings enhance its interaction with dopamine receptors.
  • Conformation: The three-dimensional conformation of (-)-apomorphine is crucial for its agonistic activity at dopamine receptors.

The structural formula can be represented as:

C17H17NO2HCl\text{C}_{17}\text{H}_{17}\text{N}\text{O}_2\cdot \text{HCl}

ith specific stereochemistry denoted by its IUPAC name: dihydrogen bis((9R)-10-methyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,13,15-hexaene-3,4-diol) hydrate dichloride .

Chemical Reactions Analysis

Chemical Reactions Involving (-)-Apomorphine
(-)-Apomorphine can participate in various chemical reactions:

  1. Receptor Binding: As a dopamine agonist, it binds to D2 receptors in the central nervous system, leading to downstream signaling that affects motor control.
  2. Metabolism: In vivo, (-)-apomorphine undergoes metabolic transformations primarily via conjugation with glucuronic acid and sulfation.
  3. Degradation Pathways: The compound can degrade under acidic or basic conditions; thus, stability studies are critical during formulation development.

Understanding these reactions is essential for optimizing therapeutic applications and minimizing side effects associated with its use .

Mechanism of Action

Mechanism of Action
(-)-Apomorphine acts primarily as an agonist at dopamine D2 receptors but also shows activity at D1 and other dopamine receptor subtypes. Its mechanism includes:

  • Dopamine Receptor Activation: By binding to D2 receptors in the nigrostriatal pathway, it mimics the effects of dopamine, helping alleviate symptoms of Parkinson's disease such as rigidity and bradykinesia.
  • Neuroprotective Effects: Research indicates that (-)-apomorphine may exert neuroprotective effects through modulation of neurotransmitter release and reduction of oxidative stress .

The biphasic effects observed with this compound suggest that it may activate different signaling pathways depending on receptor subtype engagement and concentration levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: (-)-Apomorphine hydrochloride exhibits solubility in water (approximately 0.51 mg/mL) and dimethyl sulfoxide (up to 30 mg/mL) .
  • Melting Point: The melting point typically ranges between 165°C to 170°C depending on hydration state.
  • Stability: The compound is sensitive to light and should be stored in a cool, dark place to prevent degradation.

Other properties include:

  • pKa Values: The strongest acidic pKa is around 9.25, indicating its behavior in physiological conditions.
  • LogP Value: A logP value around 2.51 suggests moderate lipophilicity, influencing its bioavailability .
Historical Development and Synthesis of (-)-Apomorphine

Discovery and Early Synthesis (1845–1900)

The origin of (-)-apomorphine is rooted in mid-19th century alkaloid chemistry. Finnish chemist Adolf Edvard Arppe achieved the first documented synthesis in 1845 by heating morphine with concentrated sulfuric acid. The resulting compound, initially termed sulfomorphide, exhibited distinct properties from its morphine precursor, including solubility in alkaline solutions and color instability (turning green upon air exposure) [2] [3]. French chemists Auguste Laurent and Charles Frédéric Gerhardt re-examined this substance in 1848, classifying it as an "amid" but retaining the sulfomorphide nomenclature [2] [3] [8].

In 1851, Scottish chemist Thomas Anderson reported an alternative synthesis pathway using codeine instead of morphine, subjecting it to sulfuric acid treatment and obtaining a compound identical to Arppe's sulfomorphide [2] [8]. The pivotal advancement came in 1869 when English chemists Augustus Matthiessen and Charles Romley Alder Wright refined the synthesis by heating morphine with hydrochloric acid, producing a crystalline hydrochloride salt. They introduced the name apomorphia (later apomorphine) to denote its structural relationship to, yet distinctiveness from, morphine [2] [3] [8]. This method became the standard due to improved reproducibility and yield.

Early pharmacological investigations commenced immediately. In 1869, Samuel Gee characterized apomorphine's potent emetic effects in dogs and humans, alongside sedative and excitatory properties [2] [8]. Concurrently, Francis Hare explored its potential for treating alcoholism, leveraging its aversive effects. Francis Pierce observed attenuation of choreic movements in humans (1870), while Georg Siebert (1871) and Erich Harnack (1874) conducted systematic pharmacological studies across species, confirming central nervous system actions [2] [3].

Table 1: Key Early Synthesis Methods of Apomorphine (1845-1869)

YearResearcher(s)Starting MaterialReagentProduct NameSignificance
1845Adolf Edvard ArppeMorphineSulfuric acidSulfomorphideFirst synthesis; unstable product
1851Thomas AndersonCodeineSulfuric acidSulfomorphideAlternative synthesis route
1869Matthiessen & WrightMorphineHydrochloric acidApomorphiaCrystalline hydrochloride salt; standardized method

Structural Elucidation and Stereochemical Advancements

The elucidation of (-)-apomorphine's complex structure spanned decades. Initial work relied on classical degradation studies and elemental analysis. Critical insights emerged from comparisons with morphine, whose structure was partially resolved earlier. Key findings included:

  • Tertiary Nitrogen & Phenolic Hydroxyl: Reaction with methyl iodide confirmed a tertiary amine. Diacetylation and selective solubility in sodium hydroxide revealed one phenolic and one aliphatic hydroxyl group [4] [8].
  • Ethylenic Bond: Catalytic hydrogenation of codeine (apomorphine's methyl ether) consumed one equivalent of hydrogen, indicating a double bond (later identified between C-7 and C-8) [4].
  • Phenanthrene Core: Zinc dust distillation of morphine or apomorphine yielded phenanthrene, suggesting a shared tetracyclic framework [4] [8].
  • Benzene Ring: Bromination yielded monobromo derivatives with HBr evolution, confirming aromatic character [4].

The definitive structural breakthrough came in 1902 through the work of German chemist Robert Pschorr and colleagues. Using oxidative degradation and synthesis, they established apomorphine as a rigid tetracyclic molecule: a dihydroxylated aporphine alkaloid featuring a morphinan core (rings A, B, C, D) with an additional strained oxide bridge between C-4 and C-5, creating a fifth ring (E) [2] [3] [8]. This clarified the "apo-" designation, signifying its derivation from morphine but lacking morphine's characteristic furan ring (cleaved during acid rearrangement).

Stereochemistry: Natural (-)-apomorphine possesses five chiral centers (C-5, C-6, C-6a, C-7, C-14). Its potent dopaminergic activity resides exclusively in the R-enantiomer at the critical C-6a position, designated as (6aR)-(-)-apomorphine. This configuration arises from the stereospecific rearrangement of morphine during synthesis. Early recognition of its optical activity (laevorotatory) preceded full stereochemical assignment [4] [8]. The rigid "T-shaped" conformation, enforced by the oxide bridge (C-4/C-5 ether linkage) and the stereochemistry at C-6a, positions its catechol group (rings A and B) and nitrogen atom optimally for dopamine receptor interaction, mimicking the extended conformation of endogenous dopamine [7] [8]. The absolute configuration (5R, 6S, 6aR, 7R, 14S) was confirmed later using X-ray crystallography and advanced spectroscopic techniques [4] [8].

Table 2: Key Structural Features of (-)-Apomorphine Hydrochloride Hydrate

FeatureDetailSignificance
Molecular FormulaC₁₇H₁₇NO₂ (Free base); C₁₇H₁₈ClNO₂ • ½H₂O (Common salt form)Defines elemental composition and molecular weight (267.32 g/mol free base)
Core StructureAporphine Alkaloid (Tetracyclic + Bridged Oxide Ring)Rigid scaffold distinct from morphine; basis for dopaminergic activity
Functional GroupsCatechol (Dihydroxylated benzene rings A/B), Tertiary Amine (N-CH₃)Catechol mimics dopamine; amine crucial for receptor binding/receptor activation
Key Chiral CenterC-6a (Absolute Configuration R)Determines enantiomeric specificity for dopamine receptor activation
Configuration(5R, 6S, 6aR, 7R, 14S)Complete stereochemical assignment; defines 3D shape and bioactivity
Conformation"T-Shaped"Optimal presentation of pharmacophores for receptor interaction
Common Salt FormHydrochloride HemihydrateEnhances stability and water solubility compared to unstable free base

Evolution of Synthetic Methodologies (20th Century to Present)

The reliance on morphine as the starting material for (-)-apomorphine synthesis presented challenges, including dependence on opium sources and the complexity of controlling stereochemistry during the acid-catalyzed rearrangement. 20th-century research focused on developing more efficient, stereocontrolled, and potentially morphine-independent syntheses. Key milestones include:

  • Refinement of Morphine Rearrangement: Lyndon Small, Burt Faris, and James Mallonee at the University of Virginia (1940s) re-investigated the classic HCl route, demonstrating that zinc chloride (used by Mayer in 1871) was unnecessary for the conversion, simplifying the process [5]. Optimization focused on reaction conditions (temperature, acid concentration, time) to maximize yield and minimize degradation of the sensitive catechol group and formation of the undesired green oxidation product (apomorphine dimer/quinone) [5] [8]. Purification techniques for the hydrochloride salt, particularly crystallization as the stable hemihydrate (C₁₇H₁₈ClNO₂ • ½H₂O), became critical for pharmaceutical use [5].

  • Total Synthesis (Racemic): The first total synthesis of racemic apomorphine, circumventing the need for morphine, was reported in 1973 by John L. Neumeyer and collaborators at Arthur D. Little and Sterling-Winthrop [5]. This landmark achievement involved constructing the complex pentacyclic ring system through sequential cyclization strategies, starting from simpler benzylisoquinoline precursors. While not directly yielding the active enantiomer, it provided a route to the apomorphine skeleton and enabled access to novel analogs.

  • Enantioselective Synthesis: Building on total synthesis, methods to specifically produce the active (6aR)-(-)-enantiomer were developed. In 1981, Vishnu J. Ram and John L. Neumeyer (Northeastern University) achieved the enantioselective synthesis of both apomorphine enantiomers starting from natural opiates thebaine and bulbocapnine, utilizing chiral resolution or asymmetric induction techniques [5]. Subsequent approaches aimed for fully synthetic enantioselective routes. A significant advance came with Michael J. Martinelli and colleagues' work (1990s-2000s), developing asymmetric hydrogenation of advanced tetracyclic intermediates to set the crucial 6aR configuration with high enantiomeric excess (ee) [8].

  • Modern Methodologies (Late 20th - 21st Century): Research continues towards more efficient, sustainable, and scalable syntheses. Notable approaches include:

  • Greaney's Decarboxylative Approach (2010s): This strategy utilizes catalytic decarboxylation of readily available carboxylic acid derivatives derived from natural benzylisoquinolines (e.g., norlaudanosoline) to build the aporphine core stereoselectively [8].
  • C-H Activation/Functionalization: Exploiting catalytic C-H bond activation to directly functionalize intermediates, streamlining step count and improving atom economy [8].
  • Biocatalytic Methods: Exploration of enzymes for specific oxidation or coupling steps within aporphine synthesis, offering potential for greener chemistry and higher stereoselectivity (research ongoing) [8].

Table 3: Evolution of Key Synthetic Strategies for (-)-Apomorphine

EraStrategyKey Features/AdvancesLimitations/Challenges
Classic (1869+)Acid Rearrangement (Morphine → Apomorphine)Simple in concept; direct conversion; established for pharmaceutical production.Requires morphine feedstock; sensitive reaction; epimerization possible; purification critical; green oxidation product.
Mid-20th CRearrangement OptimizationDemonstrated ZnCl₂ unnecessary; optimized HCl conditions; crystallization of stable HCl hemihydrate.Still reliant on morphine; stereochemistry control limited by rearrangement mechanism.
1970sTotal Synthesis (Racemic)First route independent of morphine (Neumeyer); access to novel analogs.Multi-step; low overall yield; racemic mixture requires resolution.
1980s+Enantioselective SynthesisRam/Neumeyer (from thebaine/bulbocapnine); Martinelli (asymmetric hydrogenation) - access to pure (6aR)-enantiomer.Often complex multi-step sequences; requires chiral catalysts/resolution; scalability.
21st CenturyAdvanced Synthetic MethodsGreaney (decarboxylative); C-H activation; Biocatalysis (exploratory) - aim for efficiency, green chemistry, better stereocontrol.Many still in development; not yet industrially competitive with optimized rearrangement for large-scale API production.

The synthesis of (-)-apomorphine hydrochloride hydrate exemplifies the interplay between classical organic chemistry and modern innovation. While the optimized acid rearrangement of morphine remains the primary industrial route for producing the active pharmaceutical ingredient (API), continuous advancements in enantioselective synthesis and catalytic methods provide valuable alternatives and deeper insights into the construction of complex bioactive alkaloids. The focus remains on improving efficiency, sustainability, and stereochemical fidelity.

Properties

Product Name

(-)-Apomorphine (hydrochloride hydrate)

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;hydrochloride

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C17H17NO2.ClH.H2O/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;/h2-6,13,19-20H,7-9H2,1H3;1H;1H2/t13-;;/m1../s1

InChI Key

DQQCJDBYNZMPOA-FFXKMJQXSA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
28.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.